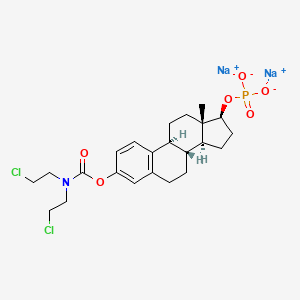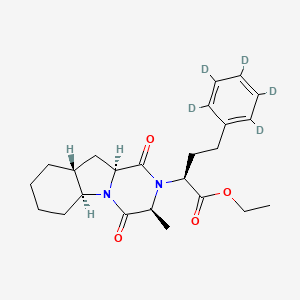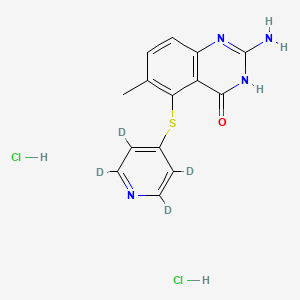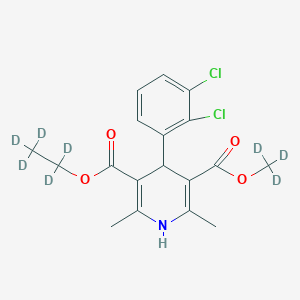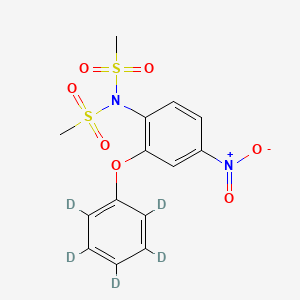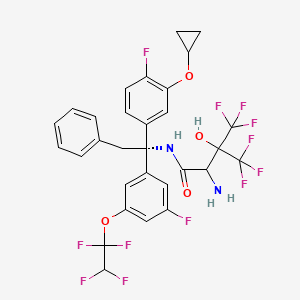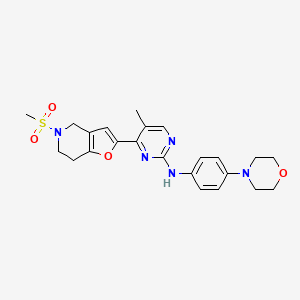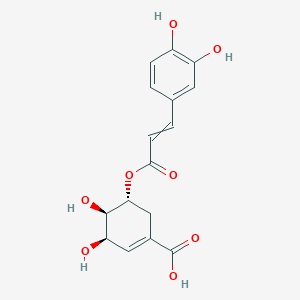
1-Cyclohexene-1-carboxylic acid,5-((3-(3,4-dihydroxyphenyl)-1-oxo-2-p ropenyl)oxy)-3,4-dihydroxy-,(3r-(3alpha,4alpha,5beta))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
5-O-Caffeoylshikimic acid can be synthesized through the esterification of caffeic acid with shikimic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of 5-O-Caffeoylshikimic acid often involves the extraction of caffeic acid derivatives from plant materials like coffee beans or tea leaves. The extracted compounds are then purified using techniques such as column chromatography and solvent partitioning to obtain pure 5-O-Caffeoylshikimic acid .
化学反応の分析
Types of Reactions
5-O-Caffeoylshikimic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted caffeoylshikimic acid derivatives .
科学的研究の応用
5-O-Caffeoylshikimic acid has a wide range of scientific research applications:
作用機序
The mechanism by which 5-O-Caffeoylshikimic acid exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
Anti-inflammatory Activity: It downregulates nuclear factor-κB (NF-κB) signaling, reducing the production of pro-inflammatory cytokines.
Anti-tumor Activity: It inhibits xanthine oxidase (XOD) and induces apoptosis in cancer cells.
類似化合物との比較
5-O-Caffeoylshikimic acid can be compared with other similar compounds such as:
5-O-Caffeoylquinic acid (5-CQA): Both compounds exhibit antioxidant properties, but 5-CQA is more commonly found in coffee and has a different molecular structure.
特性
分子式 |
C16H16O8 |
|---|---|
分子量 |
336.29 g/mol |
IUPAC名 |
(3R,4R,5R)-5-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/t12-,13-,15-/m1/s1 |
InChIキー |
QMPHZIPNNJOWQI-UMVBOHGHSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
正規SMILES |
C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


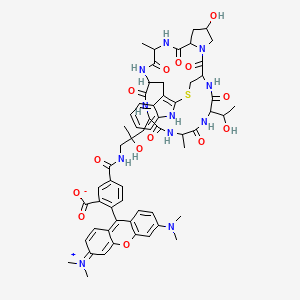

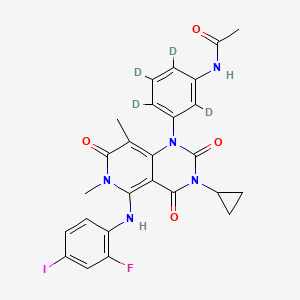
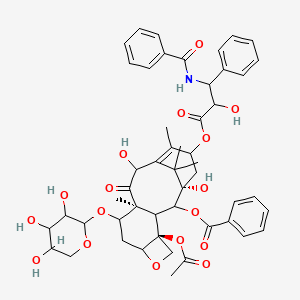
![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
